The compound identified by the European Inventory of Existing Commercial Chemical Substances with the number EINECS 264-958-3 is known as Phosphoric Acid. It is a clear, colorless liquid or a transparent crystalline solid, commonly encountered in an aqueous solution at concentrations up to 85%. Phosphoric acid has a molecular formula of and is widely recognized for its role in various industrial applications, particularly in the production of fertilizers, detergents, and food processing .
These reactions highlight its versatility as a reagent in various chemical processes.
Phosphoric acid can be synthesized through several methods:
These methods are widely used in industry to produce phosphoric acid at scale.
Phosphoric acid has diverse applications across various industries:
The versatility of phosphoric acid makes it integral to many industrial processes .
Research on the interactions of phosphoric acid with other substances has revealed several important aspects:
Phosphoric acid shares similarities with several other compounds. Here are some notable comparisons:
| Compound Name | EINECS Number | Unique Features |
|---|---|---|
| Sulfuric Acid | EINECS 231-734-8 | Stronger dehydrating agent; more corrosive |
| Nitric Acid | EINECS 231-714-2 | Strong oxidizing agent; forms nitrates |
| Acetic Acid | EINECS 200-580-7 | Weaker organic acid; used mainly for food |
Phosphoric acid's uniqueness lies in its role as a source of phosphate groups essential for life, its moderate acidity compared to sulfuric and nitric acids, and its extensive use in both agricultural and food applications. Unlike acetic acid, which is primarily an organic compound used in culinary contexts, phosphoric acid plays critical roles in both biochemical pathways and industrial processes .
The industrial synthesis of octanoic acid, compound with 2-[(1-methylethyl)amino]ethanol (1:1), designated as EINECS 264-958-3, requires two primary precursor compounds: octanoic acid (caprylic acid) and 2-isopropylaminoethanol [1]. Octanoic acid serves as the carboxylic acid component with the molecular formula C8H16O2, while 2-isopropylaminoethanol functions as the amine alcohol component with the molecular formula C5H13NO [2].
Octanoic acid is commonly obtained through industrial oxidation of the corresponding C8 aldehyde, representing a well-established commercial chemical with widespread industrial applications [3]. The compound exhibits a molecular weight of 144.21 grams per mole and demonstrates limited water solubility at 68 milligrams per 100 grams of water at 20 degrees Celsius [4]. Industrial sources of octanoic acid include coconut oil and palm kernel oil fractionation, where it constitutes a minor component alongside other medium-chain fatty acids [3].
The amine precursor, 2-isopropylaminoethanol, possesses a molecular weight of 103.16 grams per mole and demonstrates superior water solubility compared to the acid component [5]. This compound is characterized by a boiling point of 172 degrees Celsius and a density of 0.92 grams per milliliter at 25 degrees Celsius [6]. The synthesis of 2-isopropylaminoethanol involves the vapor-phase catalytic reaction of acetone, 2-aminoethanol, and hydrogen in the presence of noble metal-containing catalysts [7].
| Component | Molecular Formula | Molecular Weight (g/mol) | Physical Properties |
|---|---|---|---|
| Octanoic Acid | C8H16O2 | 144.21 | Colorless oily liquid, limited water solubility |
| 2-Isopropylaminoethanol | C5H13NO | 103.16 | Clear liquid, water-soluble, density 0.92 g/mL |
| Target Compound | C13H29NO3 | 247.37 | Salt formation product |
The formation of octanoic acid, compound with 2-[(1-methylethyl)amino]ethanol (1:1) proceeds through acid-base neutralization mechanisms characteristic of carboxylic acid-amine salt formation [8]. The reaction involves the proton transfer from the carboxylic acid group of octanoic acid to the amino group of 2-isopropylaminoethanol, resulting in the formation of an ammonium carboxylate salt [9].
The neutralization reaction follows the general mechanism where the amine functions as a chemical base, neutralizing the acid to form a salt plus water [6]. These acid-base reactions are inherently exothermic, with the amount of heat evolved per mole of amine being largely independent of the strength of the amine as a base [6]. The reaction kinetics are primarily controlled by the concentrations of the reactant species and the reaction temperature [9].
Optimization parameters for industrial synthesis include temperature control, typically maintained between 80 to 150 degrees Celsius for optimal reaction rates [7]. Pressure conditions can range from atmospheric to elevated pressures, depending on the specific reactor configuration [7]. The reaction stoichiometry requires careful control to achieve the desired 1:1 molar ratio, ensuring complete neutralization without excess of either component [8].
Industrial catalytic systems may employ metal salt catalysts to enhance reaction efficiency [4]. The preparation of metal salts of medium-chain fatty acids demonstrates that the limited water solubility of octanoic acid necessitates specific reaction conditions to achieve high yields [4]. Alcohol solvents are frequently employed to solubilize the fatty acid precursor, facilitating more efficient salt formation [4].
| Process Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 80-150°C | Higher temperatures increase reaction rate |
| Pressure | Atmospheric to elevated | Enhanced mixing and solubility |
| Molar Ratio | 1:1 (acid:amine) | Complete neutralization |
| Solvent | Alcohol-based | Improved solubility of fatty acid |
Laboratory-scale synthesis of octanoic acid, compound with 2-[(1-methylethyl)amino]ethanol (1:1) employs batch reaction protocols optimized for small-volume production [10]. The preparation involves direct mixing of equimolar quantities of octanoic acid and 2-isopropylaminoethanol under controlled temperature conditions [4].
A typical small-batch protocol involves dissolving octanoic acid in an appropriate alcohol solvent, followed by gradual addition of 2-isopropylaminoethanol while maintaining constant stirring [4]. The reaction temperature is maintained between 20 to 60 degrees Celsius to ensure complete neutralization while preventing decomposition of the amine component [7]. Reaction monitoring through pH measurement confirms complete neutralization when the solution reaches a stable pH value [8].
The synthesis protocol requires precise stoichiometric control to achieve the desired 1:1 compound formation [4]. Excess amine should be avoided as it may lead to formation of secondary products or incomplete salt crystallization [11]. The reaction typically proceeds rapidly, with completion achieved within 30 minutes to 2 hours depending on the reaction temperature and mixing efficiency [10].
Small-batch synthesis benefits from the use of inert atmosphere conditions to prevent oxidation of the amine component [6]. Nitrogen blanketing or argon atmosphere is recommended for sensitive batches [12]. Temperature control is critical, as excessive heating may lead to thermal decomposition or unwanted side reactions [13].
| Synthesis Parameter | Laboratory Scale Conditions | Duration |
|---|---|---|
| Reactant Ratio | 1:1 molar (acid:amine) | - |
| Temperature | 20-60°C | - |
| Reaction Time | 30 minutes - 2 hours | Variable |
| Atmosphere | Inert (N2 or Ar) | Throughout process |
| Stirring | Constant magnetic stirring | Continuous |
Purification of octanoic acid, compound with 2-isopropylaminoethanol follows established protocols for organic salt isolation and characterization [14]. The primary purification method involves recrystallization from appropriate solvent systems to achieve high purity products [14]. Recrystallization exploits the differential solubility of the target compound and impurities at varying temperatures [14].
The recrystallization process begins with dissolution of the crude product in a minimal volume of hot solvent, typically alcohol-based systems that provide good solubility for the salt compound [14]. The solution is then cooled slowly to promote crystal formation, with the rate of cooling affecting the crystal size and purity [14]. Slower cooling rates generally produce larger, more pure crystals [14].
Filtration techniques are employed to separate the crystallized product from the mother liquor containing dissolved impurities [15]. Vacuum filtration through appropriate filter media ensures efficient solid-liquid separation [15]. The isolated crystals are then washed with cold solvent to remove surface impurities while minimizing product loss [16].
Alternative purification methods include precipitation techniques using non-polar solvents [17]. The salt compound demonstrates differential solubility in various solvent systems, allowing for selective precipitation from solution [18]. Fractional precipitation can be employed when multiple salt species are present, utilizing differences in solubility to achieve separation [16].
Analytical characterization of the purified product involves multiple techniques to confirm identity and purity [19]. Melting point determination provides initial purity assessment, while spectroscopic methods including nuclear magnetic resonance and infrared spectroscopy confirm structural identity [12]. Ion chromatography can quantify individual ionic components and detect impurities [19].
| Purification Method | Solvent System | Expected Purity | Yield Recovery |
|---|---|---|---|
| Recrystallization | Alcohol-based | >95% | 80-90% |
| Precipitation | Non-polar solvents | 90-95% | 85-95% |
| Fractional Crystallization | Mixed solvent systems | >98% | 70-85% |
| Chromatographic Separation | Various mobile phases | >99% | 60-80% |
The final purified product should exhibit characteristic properties consistent with the target compound [1]. The molecular weight of 247.37 grams per mole should be confirmed through mass spectrometry [1]. Thermal analysis including differential scanning calorimetry provides information about thermal stability and phase transitions [18]. Water content analysis ensures the product meets specifications for anhydrous salt formation [20].
| Technique | Principal experimental or curated findings for EINECS 264-958-3 | Key diagnostic signals | Source |
|---|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | Composite spectrum arises from octanoate methylenes plus the 2-(propan-2-ylamino)-ethanol cation. Typical integrations: CH₃(–CH₂)₆– 0.88 ppm (t, 3 H); (CH₂)₆ 1.25–1.49 ppm (m, 12 H); α-CH₂ to C═O 2.29 ppm (t, 2 H); N-CH(CH₃)₂ 3.10 ppm (m, 1 H); N-CH(CH₃)₂ methyls 1.11 ppm (d, 6 H); O-CH₂ 3.44 ppm (t, 2 H) [1] [2]. | Absence of olefinic/aromatic protons confirms saturated chain. Down-field shift of α-CH₂ verifies carboxylate environment. | 41 (¹H data for cation); 43 (NMR compilation) |
| ¹³C NMR (100 MHz, CDCl₃) | Carbonyl C ≈ 180.2 ppm; methylene C’s 22-34 ppm; N-CH ≈ 55.6 ppm; O-CH₂ ≈ 60.3 ppm [1]. | Single carbonyl confirms monoprotic acid; two heteroatom-bound carbons authenticate zwitterionic pair. | 41 |
| FT-IR (neat) | ν(O–H) broad 3300–3050 cm⁻¹; ν(N–H) 3260 cm⁻¹; ν(C═O) asymmetric 1560 cm⁻¹ (carboxylate), symmetric 1400 cm⁻¹; ν(C–N) 1090 cm⁻¹; aliphatic ν(C–H) 2925, 2855 cm⁻¹ [3] [1]. | Splitting of carboxylate stretches confirms salt formation; dual heteroatom bands identify amino-alcohol fragment. | 32, 41 |
| EI-MS (70 eV) | Base peaks m/z 103 (C₅H₁₃NO⁺, isopropylaminoethanol cation) and m/z 129/130 (fragments of octanoate anion). Molecular ion of intact ion-pair absent—consistent with salt dissociation [2]. | Complementary cation/anion fragments authenticate quaternary constitution. | 43 |
| UV-vis | No significant absorption above 210 nm—typical for saturated aliphatic systems [4]. | - | 1 |
X-ray diffraction of the isolated ion-pair has not yet been reported; however, high-resolution structures containing octanoate bound to protein active-sites reveal a fully extended anti-zig-zag chain (C–C–C angle ~112°, torsion ~180°) with the carboxylate adopting a syn-syn conformation around the C═O bonds [5] [6]. The alkyl tail packs in hydrophobic grooves, mirroring the amphiphilic character expected for the isopropylaminoethanol salt. Wide-angle XRD of neat octanoic acid demonstrates smectic-like layering at 4.2 Å and 24 Å d-spacings, which gradually collapse on heating, indicating lamellar cluster dissociation [7] [8]. These observations rationalise the low-temperature ordering and facile polymorphism evident in calorimetry (section 3.2.1).
| Parameter (octanoate fragment) | Value | Structure | Source |
|---|---|---|---|
| C–C average bond length | 1.53 Å | PDB 3WL8 (1.6 Å) | 58 |
| C═O bond length | 1.25 Å | PDB 7Z0Q (1.8 Å) | 61 |
| Carboxylate O···O | 2.23 Å (bidentate Ca²⁺ complex) | 61 | |
| Layer spacing in neat acid | 24 Å (001), 4.2 Å (alkyl packing) | Powder XRD | 36 |
Together these data confirm that EINECS 264-958-3 retains the canonical C₈ hydrocarbon geometry while its ionic head-group promotes ordered yet readily disruptable mesoscale assemblies.
| Transition | Temperature / K | Enthalpy / kJ mol⁻¹ | Comment | Source |
|---|---|---|---|---|
| Melting (octanoic acid) | 289.3 ± 0.7 | 21.38 | Single sharp endotherm; forms lamellar liquid [3]. | 32 |
| Boiling (octanoic acid, 1 atm) | 510 ± 4 | – | Substantial hydrogen-bond network elevates T_b [3]. | 32 |
| Solid→α rotator (caprylic acid) | 284–286 | 5.9 (ΔH_ss) | Pre-melting rotator phase detected by DSC [9]. | 40 |
| Eutectic with tetradecane (51:49 mol %) | 274 K | 191.8 J g⁻¹ (latent) | Stable after ≥100 cycles; useful PCM [10]. | 27 |
| Binary caprylic acid-stearyl alcohol (90:10 mol %) | 284 K (fusion) | 154.4 J g⁻¹ | Low super-cooling (ΔT ≈ 0.4 K) [11]. | 35 |
For the isopropylaminoethanol salt, DSC traces show a broadened endotherm centred at 298 ± 2 K with ΔH ≈ 26 kJ mol⁻¹, attributable to disruption of ionic clusters; no glass transition is observed down to 200 K [12]. The modest enthalpy reflects partial pre-melting disorder within the ion-pair matrix inferred from XRD (section 3.1.2).
| Solvent (298 K) | Solubility of octanoic acid | Solubility of EINECS 264-958-3 | Remarks | Source |
|---|---|---|---|---|
| Water (pH 7) | 8.9 mg L⁻¹ (slightly soluble) | Miscible up to ≈3% w/w (zwitterionic micellisation) | Amino-alcohol counter-ion enhances hydrophilicity. | 33, 38 |
| Ethanol | Miscible | Miscible | Hydrogen bonding dominates. | 38 |
| n-Hexane | >500 g L⁻¹ | ≤30 g L⁻¹ | Salt polarity suppresses dispersion in apolar media. | 38 |
| Dimethyl sulfoxide | Miscible | Miscible | High donor number solvates both ions. | 24 |
| Octanol/water log P | 3.54 (acid); 2.1 ± 0.3 (salt, calc.) | – | Reduced hydrophobicity evidenced by cLogP shift. | 32, 1 |
The pronounced amphiphilicity drives self-assembly of the salt into ion-pair aggregates above ≈20 mM, consistent with the abrupt change in ¹H-NMR diffusion coefficients reported for octanoic acid clusters in apolar solvents [7]. Cloud-point measurements show complete phase separation from n-hexane below 293 K, while aqueous clarity persists to 278 K, underscoring the temperature-selective solvency exploited in phase-change formulations.